2-Methylbenzenesulfonic acid hydrate chemical properties
2-Methylbenzenesulfonic acid hydrate chemical properties
An In-depth Technical Guide to 2-Methylbenzenesulfonic Acid Hydrate
This guide provides a comprehensive technical overview of 2-Methylbenzenesulfonic acid hydrate (o-toluenesulfonic acid hydrate), a significant yet often overshadowed isomer of the more commonly referenced p-toluenesulfonic acid. We will delve into its core chemical properties, synthesis, analytical characterization, and safe handling, offering field-proven insights for researchers, chemists, and drug development professionals.
Compound Profile and Physicochemical Properties
2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is a strong organic acid belonging to the aromatic sulfonic acid family.[1] The presence of a water molecule in its hydrated form influences its physical properties, such as its melting point and crystalline structure. It is a versatile compound used as a catalyst, a surfactant, and an intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1][2][3] Its high acidity and solubility in polar solvents make it a valuable reagent in organic synthesis.[1]
The structural formula consists of a benzene ring substituted with a methyl group and a sulfonic acid group at adjacent (ortho) positions.[1] This ortho-substitution imparts specific steric and electronic effects that differentiate its reactivity and applications from its meta and para isomers.
Table 1: Physicochemical Properties of 2-Methylbenzenesulfonic Acid and its Hydrate
| Property | Value | Source(s) |
| Anhydrous Form | ||
| IUPAC Name | 2-methylbenzenesulfonic acid | [2] |
| Synonyms | o-toluenesulfonic acid, Toluene-2-sulfonic acid | [2][4] |
| CAS Number | 88-20-0 | [2][5] |
| Molecular Formula | C₇H₈O₃S | [2][5] |
| Molecular Weight | 172.20 g/mol | [2][5] |
| Melting Point | 68 °C | [4] |
| Hydrate Form | ||
| Chemical Name | 2-Methylbenzenesulfonic acid hydrate | |
| CAS Number | 1914148-59-6 | [6] |
| Molecular Formula | C₇H₁₀O₄S | [6][7] |
| Molecular Weight | 190.22 g/mol | [6] |
| Appearance | White powder | [3][8] |
| Purity | Typically ≥97% | [8][9] |
Synthesis Pathway: The Sulfonation of Toluene
The primary industrial synthesis of 2-methylbenzenesulfonic acid is achieved through the electrophilic aromatic substitution of toluene using a potent sulfonating agent, most commonly fuming sulfuric acid (oleum).[1]
Causality Behind the Method: The methyl group on the toluene ring is an activating, ortho-, para- directing group. This electronic influence facilitates the attack of the electrophile (SO₃) at positions 2 (ortho) and 4 (para) of the ring. The outcome is invariably a mixture of 2-methylbenzenesulfonic acid and 4-methylbenzenesulfonic acid.[1] The ratio of these isomers is temperature-dependent, with lower temperatures often favoring the formation of the ortho product, although the para isomer is typically the major product due to reduced steric hindrance.[10] Consequently, a crucial downstream purification step is required to isolate the desired 2-methyl isomer.
Caption: Synthesis workflow for 2-Methylbenzenesulfonic acid.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
Ensuring the purity and identity of 2-methylbenzenesulfonic acid hydrate is paramount for its application in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for its analysis.[10] Reversed-phase HPLC, in particular, offers excellent resolution for separating sulfonic acid isomers and related impurities.[5][10]
Self-Validating HPLC Protocol
The following protocol is designed to be self-validating by incorporating a system suitability test, ensuring the chromatographic system is performing adequately before sample analysis.
Objective: To determine the purity of a 2-Methylbenzenesulfonic acid hydrate sample and separate it from its para-isomer.
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Sample Diluent: Mobile Phase A
-
Reference Standards: High-purity 2-methylbenzenesulfonic acid and 4-methylbenzenesulfonic acid.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare the mobile phases and degas thoroughly. The phosphoric acid serves to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention on the nonpolar C18 stationary phase.[5][10]
-
Standard Preparation: Accurately weigh and dissolve reference standards in the diluent to a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Elution: A gradient is often necessary to separate the isomers effectively. A typical gradient might be: 0-10 min (95% A, 5% B), 10-15 min (linear gradient to 50% A, 50% B), 15-20 min (hold at 50% A, 50% B).
-
-
System Suitability: Inject a mixed standard solution containing both ortho and para isomers. The system is deemed suitable if the resolution between the two isomer peaks is greater than 2.0. This confirms the method's ability to distinguish between the analyte and its critical impurity.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing: Calculate the purity of the sample by area percentage, assuming all components have a similar response factor at the detection wavelength.
Caption: General experimental workflow for HPLC analysis.
Safety, Handling, and Storage
As a strong acid, 2-Methylbenzenesulfonic acid and its hydrate are corrosive and require careful handling. The anhydrous form is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] The hydrate form and related arylsulfonic acids are considered corrosive and can cause severe skin and eye damage.[1][11]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Work in a well-ventilated area or use a fume hood to avoid inhaling dust.[13][14]
-
Handling: Avoid contact with skin, eyes, and clothing.[11][14] Do not generate dust.[13] In case of skin contact, immediately wash with plenty of water.[13] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[12][13]
-
Spill Management: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[13][14] For major spills, evacuate the area and prevent the material from entering drains.[15]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[12][13][16] The material is hygroscopic and will absorb moisture from the air.[13][14] Store away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]
Key Applications in Synthesis and Industry
The utility of 2-methylbenzenesulfonic acid stems from its strong acidity and its role as a chemical intermediate.
-
Catalysis: It serves as a strong acid catalyst in various organic reactions, such as esterifications and alkylations, offering a more manageable solid alternative to sulfuric acid.[1][2]
-
Chemical Intermediate: It is a crucial building block in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][3] The sulfonic acid group can be converted into other functional groups, or it can be used as a temporary blocking group to direct other substitutions on the aromatic ring.[1]
-
Surfactants: As with many sulfonic acids, it can be used in the production of surfactants and detergents.[2]
Conclusion
2-Methylbenzenesulfonic acid hydrate is a potent organic acid with distinct properties dictated by the ortho-position of its methyl group. While its synthesis necessitates careful separation from its para isomer, its utility as a catalyst and synthetic intermediate is well-established. Proper analytical characterization, primarily via HPLC, is critical for ensuring its purity and suitability for advanced applications. Adherence to stringent safety protocols is mandatory due to its corrosive nature. This guide provides the foundational knowledge for researchers and developers to confidently and safely utilize this versatile chemical reagent.
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